Z-D-VAL-LEU-OH
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Overview
Description
Z-D-VAL-LEU-OH is a useful research compound. Its molecular formula is C19H28N2O5 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biofuel Production
Pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, are derived from microbial fermentations and show promise as biofuels. Metabolic engineering in microorganisms has been explored to enhance the production of these isomers, demonstrating the potential for sustainable biofuel production through biotechnological advancements (Cann & Liao, 2009).
Synthetic Chemistry
The stereoselective synthesis of γ-fluorinated α-amino acids showcases the versatility of using specific chemical substrates for the synthesis of complex molecules. These methods are vital for the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Laue, Kröger, Wegelius, & Haufe, 2000).
Material Science
Amino acetate functionalized Schiff base organotin(IV) complexes have been explored for their potential applications in materials science. These complexes demonstrate interesting properties, such as catalytic activity and potential use in the development of new materials (Basu Baul, Basu, Vos, & Linden, 2009).
Polymer Science
Initiators derived from 4,4′-bis(4-hydroxyphenyl) pentanoic acid have been used for the synthesis of α,α′‐heterobifunctionalized poly(ε‐caprolactones) and poly(methyl methacrylate)s. These polymers contain clickable aldehyde and allyloxy functional groups, highlighting the role of advanced synthesis techniques in the development of functional materials (Sane, Tawade, Parmar, Kumari, Nagane, & Wadgaonkar, 2013).
Biotechnology
The engineering of Corynebacterium glutamicum for the production of 2-methyl-1-butanol and 3-methyl-1-butanol via the Ehrlich pathway from amino acid substrates highlights the intersection of biotechnology and chemical engineering. This research demonstrates the potential for microbial systems to produce valuable chemical products (Vogt, Brüsseler, Ooyen, Bott, & Marienhagen, 2016).
Mechanism of Action
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram. It carries the hazard statements H302, H315, H319, H335, which correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Future Directions
Bestatin is being studied for use in the treatment of acute myelocytic leukemia . It is also used as an adjuvant therapy for acute and chronic myelonous leukemia, lung cancer, and nasopharyngeal cancer, and to treat hypercholesterolemia . Future research may further explore these and other potential therapeutic applications.
Properties
IUPAC Name |
4-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNKBDCDDUXJCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20319323 |
Source
|
Record name | Z-Val-Leu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20319323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17708-79-1 |
Source
|
Record name | NSC343731 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Z-Val-Leu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20319323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.